![molecular formula C10H15ClN2S B1462258 1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-amine CAS No. 1039895-17-4](/img/structure/B1462258.png)
1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-amine
Overview
Description
1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-amine, also known as 5-Chloro-2-methylthiophen-4-ylpiperidin-1-amine or 5-CTMP, is a novel compound with a wide range of applications in scientific research. It is a synthetic molecule that has been used in a variety of laboratory experiments and has been studied extensively in the past decade.
Scientific Research Applications
Dye-Sensitized Solar Cells (DSSCs)
The thiophene moiety within the compound is beneficial for the development of dye-sensitized solar cells . Thiophene derivatives serve as excellent π-spacer groups in donor-π-acceptor dyes, which are crucial for the performance of DSSCs . These cells are a promising alternative for harnessing solar energy, offering advantages like flexibility in color and transparency, and high performance even at low light intensities.
Organic Semiconductors
Thiophene-based compounds are pivotal in the advancement of organic semiconductors . Their ability to facilitate charge transport makes them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . This application is significant in the development of flexible, lightweight, and potentially more cost-effective electronic devices.
Pharmacological Properties
The piperidine ring present in the compound is known for its pharmacophoric features. Piperidine derivatives are widely used in various therapeutic applications, including as building blocks for drugs with antimicrobial , anti-inflammatory , and anticancer properties .
Corrosion Inhibitors
Thiophene derivatives have been utilized as corrosion inhibitors in industrial chemistry. They help protect materials from corrosion, thereby extending the life of metal components in various environments .
Material Science
In material science, thiophene-based molecules contribute to the development of advanced materials with unique properties. They are used in the fabrication of high-performance polymers and coatings , which are essential for various industrial applications .
Anesthetics and Sodium Channel Blockers
Compounds with a thiophene structure, similar to the one , have been used in the formulation of anesthetics and as voltage-gated sodium channel blockers . These applications are particularly relevant in medical procedures and treatments .
properties
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2S/c11-10-2-1-9(14-10)7-13-5-3-8(12)4-6-13/h1-2,8H,3-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVOBZWNYUWODU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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